((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine

Catalog No.
S14062971
CAS No.
M.F
C31H32N2O7S
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)...

Product Name

((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine

IUPAC Name

(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C31H32N2O7S

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1

InChI Key

SMRJEVFFOATZRY-SXOMAYOGSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The compound ((s)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine is a synthetic derivative of amino acids, specifically designed for applications in peptide synthesis and medicinal chemistry. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The presence of the benzyloxy and oxobutanoic acid moieties contributes to its unique chemical properties and potential biological activities.

Typical of amino acids and their derivatives, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides through condensation reactions.
  • Deprotection Reactions: The Fmoc group can be removed using base treatment, allowing the free amino group to participate in further reactions.
  • Oxidation-Reduction Reactions: The oxobutanoic acid moiety can undergo oxidation or reduction, depending on the reaction conditions.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Peptides synthesized using this compound may exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives of similar structures have shown potential antimicrobial properties.
  • Antitumor Activity: Peptides synthesized from this compound may be evaluated for their efficacy against cancer cells.
  • Neuroprotective Effects: Certain analogs have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of ((s)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine typically involves several key steps:

  • Protection of Amino Groups: The amino group of methionine is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
  • Formation of the Oxobutanoic Acid Moiety: This involves the synthesis of 4-(benzyloxy)-4-oxobutanoic acid through appropriate coupling reactions.
  • Coupling Reaction: The protected methionine is coupled with the oxobutanoic acid derivative using standard peptide coupling reagents such as carbodiimides.
  • Deprotection: Finally, the Fmoc protecting group is removed to yield the final product.

The applications of this compound are diverse and include:

  • Peptide Synthesis: Used as a building block in the synthesis of complex peptides for research and therapeutic purposes.
  • Drug Development: Potentially serves as a precursor for developing new drugs targeting various diseases.
  • Bioconjugation: Can be utilized in bioconjugation strategies for labeling peptides or proteins with fluorescent tags or other entities.

Interaction studies involving this compound may focus on its binding affinity to specific receptors or enzymes relevant to its biological activity. Such studies could include:

  • In vitro Binding Assays: Evaluating how well synthesized peptides interact with target proteins.
  • Cellular Uptake Studies: Understanding how effectively compounds are taken up by cells, which can influence their therapeutic efficacy.

Several compounds share structural similarities with ((s)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(benzyloxy)hexanoic acidContains a hexanoic acid chainLonger carbon chain may alter solubility
(S)-2-(Fmoc-Asp(OtBu))-OHAspartic acid derivative with tert-butyl esterDifferent amino acid backbone
(S)-2-(Fmoc-Gly-OH)Glycine derivativeSimpler structure, less sterically hindered

These compounds highlight the uniqueness of ((s)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine due to its specific functional groups and potential applications in peptide synthesis and drug development.

XLogP3

4.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

576.19302254 g/mol

Monoisotopic Mass

576.19302254 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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